molecular formula C14H13Cl2NO3S B5727062 N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide

N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide

Cat. No. B5727062
M. Wt: 346.2 g/mol
InChI Key: XLZKIRITGXMZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the medical field. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. Diclofenac is used to treat pain, inflammation, and fever in various medical conditions, including arthritis, menstrual cramps, and postoperative pain.

Mechanism of Action

N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and fever. By inhibiting the production of prostaglandins, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the production of cytokines, chemokines, and other inflammatory mediators. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. This compound has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has several advantages for use in laboratory experiments. It is a well-established drug that has been extensively studied for its anti-inflammatory properties. It is also readily available and relatively inexpensive. However, there are some limitations to the use of this compound in laboratory experiments. It has been shown to have some toxic effects on certain cell types, such as chondrocytes. It also has a short half-life, which can make it difficult to maintain consistent drug levels over time.

Future Directions

There are several future directions for research on N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide. One area of interest is the potential use of this compound in the treatment of cancer. It has been shown to have anti-tumor effects in several types of cancer cells. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases. Additionally, there is ongoing research on the development of new formulations of this compound that can improve its efficacy and reduce its side effects.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-chloroaniline with 2-chloro-4-nitrophenol to form 5-chloro-2-(4-chlorophenyl)amino-phenol. This compound is then reacted with ethyl chloroformate to form N-(4-chloro-2-hydroxyphenyl)-N-ethoxycarbonyl-4-chloroaniline. The final step involves the reaction of this compound with sodium sulfite to form this compound.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat various medical conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c1-2-20-11-4-6-12(7-5-11)21(18,19)17-10-3-8-13(15)14(16)9-10/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZKIRITGXMZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.